

4-Ethynylquinoline chemical structure and properties

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Compound of Interest

Compound Name: **4-Ethynylquinoline**

Cat. No.: **B1315246**

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An In-depth Technical Guide to 4-Ethynylquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethynylquinoline is a heterocyclic aromatic compound belonging to the quinoline family. The presence of the reactive ethynyl group at the 4-position of the quinoline ring makes it a valuable building block in medicinal chemistry and materials science. Quinoline derivatives have a long history in drug discovery, with notable examples including the antimalarial drug quinine. The introduction of an alkyne functionality provides a versatile handle for further chemical modifications, such as click chemistry and cross-coupling reactions, enabling the synthesis of a diverse range of novel molecules with potential biological activities. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of **4-Ethynylquinoline**.

Chemical Structure and Properties

The chemical structure of **4-Ethynylquinoline** consists of a quinoline ring system with an ethynyl (-C≡CH) group substituted at the 4-position.

Caption: Chemical structure of **4-Ethynylquinoline**.

Physicochemical Properties

A summary of the key physicochemical properties of **4-Ethynylquinoline** is presented in the table below. While some experimental data for the parent compound is limited, data for closely related analogs are included for reference.

Property	Value	Reference>Note
IUPAC Name	4-ethynylquinoline	
CAS Number	62484-52-0	[1] [2]
Molecular Formula	C ₁₁ H ₇ N	[2]
Molecular Weight	153.18 g/mol	[2]
Appearance	Off-white to light brown to dark brown powder or crystals	
Melting Point	114-115 °C (for 2-chloro-3-ethynylquinoline)	Estimated based on a closely related analog.
Boiling Point	Not available	
Solubility	Soluble in hot water and most organic solvents. [3]	General solubility for quinoline. Specific data for 4-ethynylquinoline is not readily available.
Storage	Sealed in dry, room temperature	

Spectral Data

The following tables summarize the characteristic spectral data for **4-Ethynylquinoline** and its derivatives.

¹H NMR Spectral Data (Typical Shifts for Quinoline Ring Protons)

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	~8.90	dd	$^3J = 4.2, ^4J = 1.7$
H-3	~7.40	dd	$^3J = 4.2, ^3J = 8.2$
H-5	~7.75	d	$^3J = 8.4$
H-6	~7.50	t	$^3J = 8.4, ^3J = 7.5$
H-7	~7.65	t	$^3J = 7.5, ^3J = 8.2$
H-8	~8.10	d	$^3J = 8.2$
Ethynyl-H	~3.5	s	

Note: Data is based on typical values for the quinoline core and related ethynyl derivatives.[\[4\]](#)
Actual values for **4-Ethynylquinoline** may vary.

¹³C NMR Spectral Data (Typical Shifts for Quinoline Ring Carbons)

Carbon	Chemical Shift (δ , ppm)
C-2	~150.2
C-3	~121.1
C-4	~136.0
C-4a	~128.2
C-5	~129.5
C-6	~126.6
C-7	~127.7
C-8	~129.4
C-8a	~148.3
Ethynyl C (C≡CH)	~83
Ethynyl C (C≡CH)	~79

Note: Data is based on typical values for the quinoline core and related ethynyl derivatives.[\[4\]](#)
Actual values for **4-Ethynylquinoline** may vary.

IR Spectral Data

Functional Group	Characteristic Absorption (cm^{-1})	Intensity
≡C-H stretch	~3300	Strong
C≡C stretch	2260 - 2100	Variable
Aromatic C-H stretch	~3030	Variable
Aromatic C=C stretch	1600 - 1450	Medium to Strong

Note: These are general ranges for the respective functional groups.[\[5\]](#)[\[6\]](#)

Mass Spectrometry

Ion	m/z
[M] ⁺	153.06
[M+H] ⁺	154.07

Note: Calculated values.

Experimental Protocols

Synthesis of 4-Ethynylquinoline via Sonogashira Coupling

A common and efficient method for the synthesis of **4-Ethynylquinoline** is the Sonogashira cross-coupling reaction. This reaction involves the coupling of a 4-haloquinoline (typically 4-chloroquinoline or 4-bromoquinoline) with a terminal alkyne, often using a protected alkyne like trimethylsilylacetylene followed by deprotection.



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Caption: General workflow for the synthesis of **4-Ethynylquinoline**.

Detailed Protocol:

- Sonogashira Coupling:

- To a solution of 4-chloroquinoline (1.0 eq) in a suitable solvent (e.g., triethylamine or a mixture of THF and triethylamine) under an inert atmosphere (e.g., nitrogen or argon), add ethynyltrimethylsilane (1.2-1.5 eq).
- Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$, 0.02-0.05 eq), and a copper(I) co-catalyst, typically copper(I) iodide (CuI , 0.05-0.1 eq).
- The reaction mixture is then heated, typically to a temperature between 60-80 °C, and stirred for several hours until the starting material is consumed (monitored by TLC or LC-MS).
- Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
- The residue is then purified by column chromatography on silica gel to afford 4-(trimethylsilylethynyl)quinoline.

- Deprotection of the Trimethylsilyl (TMS) Group:
 - The purified 4-(trimethylsilylethynyl)quinoline is dissolved in a suitable solvent such as methanol or tetrahydrofuran.
 - A deprotection reagent is added. Common reagents for this step include potassium carbonate (K_2CO_3) or a fluoride source like tetrabutylammonium fluoride (TBAF).^[7]
 - The reaction is stirred at room temperature for a period ranging from 30 minutes to a few hours, with progress monitored by TLC.
 - Once the deprotection is complete, the solvent is evaporated, and the crude product is purified by column chromatography to yield **4-Ethynylquinoline**.

Biological Activity and Applications in Drug Development

Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.^{[8][9]} The ethynyl group

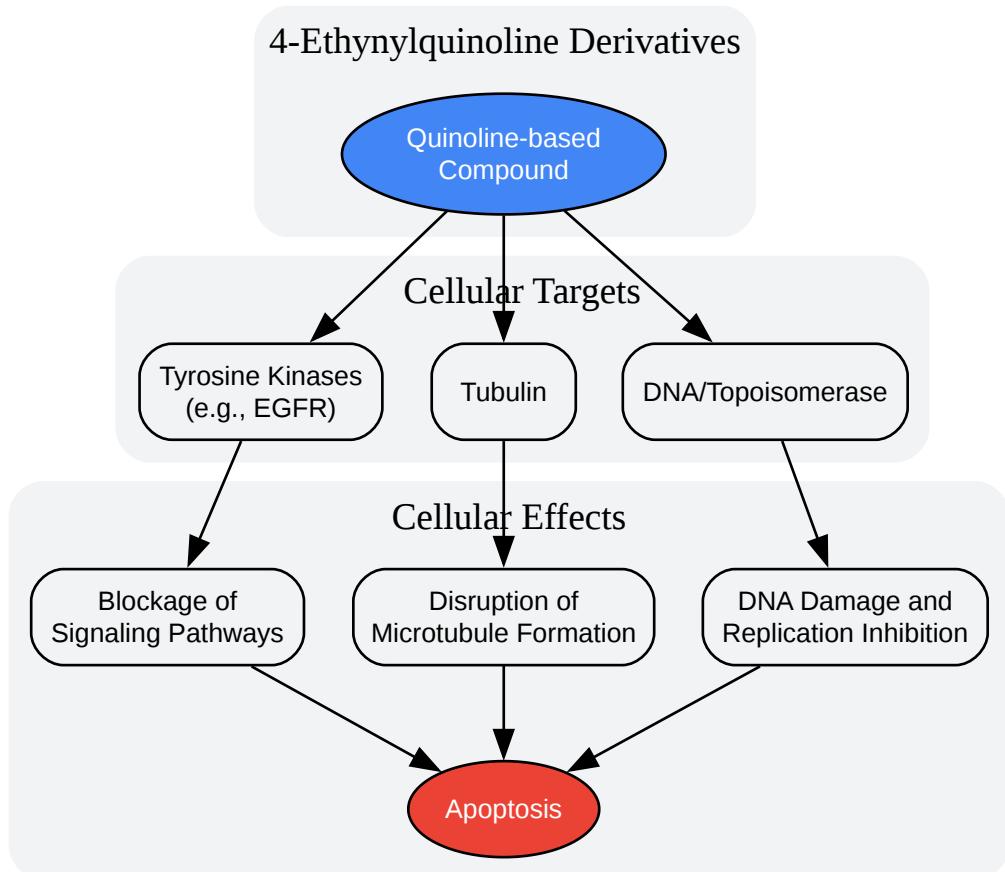
in **4-Ethynylquinoline** serves as a key functional group for the synthesis of more complex molecules with potential therapeutic applications.

Anticancer Activity

Numerous studies have highlighted the potential of quinoline-based compounds as anticancer agents.^{[10][11]} These compounds can exert their effects through various mechanisms, including:

- Inhibition of Tyrosine Kinases: Many quinoline derivatives have been shown to inhibit receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR), which are often overexpressed in cancer cells.^[10]
- Tubulin Polymerization Inhibition: Some quinoline analogs interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.^[10]
- DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring allows some derivatives to intercalate into DNA or inhibit topoisomerase enzymes, thereby disrupting DNA replication and transcription.^[10]

While specific studies on the anticancer activity of **4-Ethynylquinoline** are limited, its utility as a scaffold for generating libraries of quinoline derivatives makes it a compound of high interest in cancer drug discovery. The ethynyl group can be readily modified to introduce various pharmacophores that can enhance binding to biological targets.



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Caption: Potential anticancer mechanisms of action for quinoline derivatives.

Antimalarial Activity

The quinoline scaffold is central to several important antimalarial drugs. The mechanism of action for many of these compounds, such as chloroquine, is believed to involve the inhibition of hemozoin biocrystallization in the malaria parasite's food vacuole.^[9] This leads to the accumulation of toxic free heme, which ultimately kills the parasite. **4-Ethynylquinoline** can serve as a starting point for the synthesis of novel antimalarial agents by modifying the side chains attached to the quinoline core, potentially leading to compounds with improved efficacy against drug-resistant strains of *Plasmodium falciparum*.

Conclusion

4-Ethynylquinoline is a synthetically versatile molecule with significant potential in the fields of medicinal chemistry and drug discovery. Its straightforward synthesis via Sonogashira coupling and the reactivity of its ethynyl group make it an attractive scaffold for the development of novel therapeutic agents. While further research is needed to fully elucidate the specific biological activities of **4-Ethynylquinoline** itself, the extensive body of work on quinoline derivatives provides a strong rationale for its exploration as a key building block in the design of new drugs targeting a range of diseases, including cancer and malaria. This technical guide serves as a foundational resource for researchers and scientists interested in harnessing the potential of this promising compound.

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